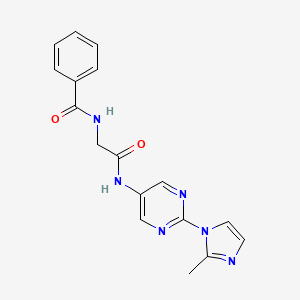
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(m-tolyl)methanesulfonamide
Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(m-tolyl)methanesulfonamide, also known as PFT-μ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamides and has been shown to possess potent anti-inflammatory and anti-tumor properties.
Mechanism of Action
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(m-tolyl)methanesulfonamideμ exerts its anti-inflammatory and anti-tumor effects through the inhibition of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 is involved in DNA repair and cell death pathways, and its inhibition by this compoundμ leads to the suppression of inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compoundμ has been shown to possess potent anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compoundμ has also been shown to possess anti-tumor properties and has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(m-tolyl)methanesulfonamideμ has several advantages for lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its potential therapeutic applications. This compoundμ is also relatively stable and can be stored for extended periods of time. However, this compoundμ has some limitations for lab experiments. It is a sulfonamide compound and can interact with other sulfonamide-containing compounds, which can affect its stability and activity. This compoundμ also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(m-tolyl)methanesulfonamideμ. One area of research is the development of new and improved synthesis methods for this compoundμ. Another area of research is the investigation of this compoundμ's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new analogs of this compoundμ with improved activity and selectivity is an area of active research. Finally, the investigation of this compoundμ's mechanism of action and its interaction with other cellular pathways is an area of ongoing research.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(m-tolyl)methanesulfonamideμ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. This compoundμ has also been shown to possess anti-tumor properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-14-4-3-5-15(10-14)13-22(18,19)17(7-9-20-2)11-16-6-8-21-12-16/h3-6,8,10,12H,7,9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCYYSDIZATNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




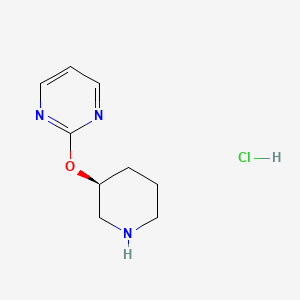
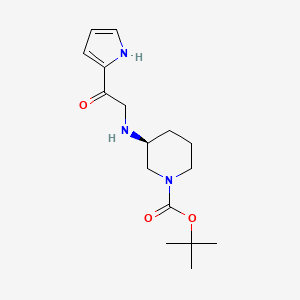
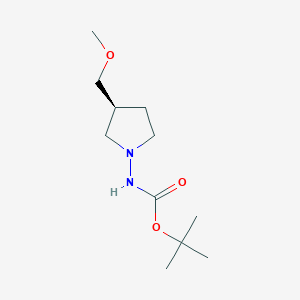
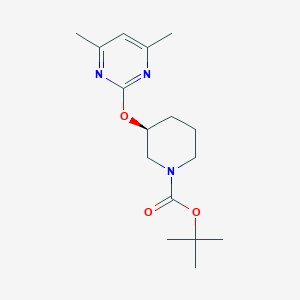
![(S)-tert-Butyl (1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B3239620.png)
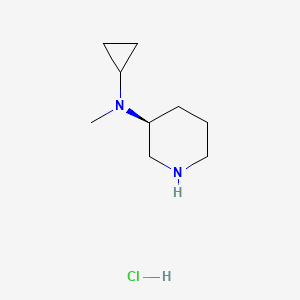
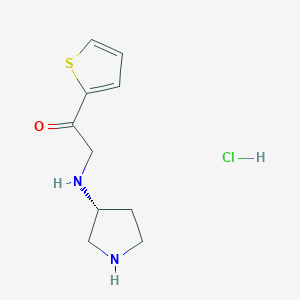
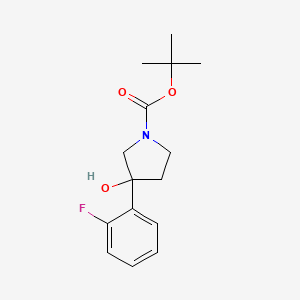
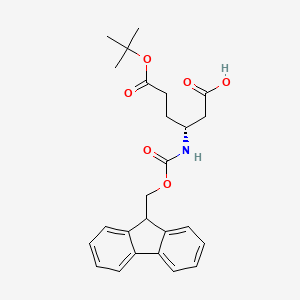
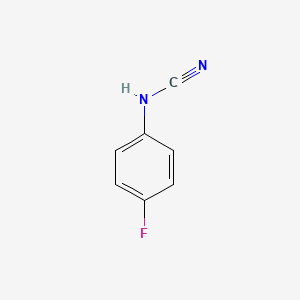
![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)
